molecular formula C9H5ClN2O2 B1347175 5-Chloro-8-nitroisoquinoline CAS No. 58142-95-3

5-Chloro-8-nitroisoquinoline

Cat. No.: B1347175
CAS No.: 58142-95-3
M. Wt: 208.6 g/mol
InChI Key: ALVRETDOJATHCM-UHFFFAOYSA-N
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Description

5-Chloro-8-nitroisoquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5ClN2O2. It consists of a nitrogen-containing six-membered ring fused to a benzene ring, with chlorine and nitro substituents at the 5 and 8 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-8-nitroisoquinoline typically involves nitration and chlorination reactions. One common method is the nitration of isoquinoline followed by chlorination. The nitration is usually carried out using concentrated sulfuric acid and nitric acid, while the chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-8-nitroisoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Chloro-8-nitroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-8-nitroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

  • 5-Chloro-8-methoxyquinoline
  • 5-Chloro-7-nitro-8-quinolinol
  • 7-Chloro-5-nitro-8-quinolinol
  • 5-Chloro-8-hydroxyquinoline hydrochloride
  • 5-Chloro-2-methyl-8-quinolinol

Comparison: 5-Chloro-8-nitroisoquinoline is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-chloro-8-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVRETDOJATHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312301
Record name 5-CHLORO-8-NITROISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58142-95-3
Record name 5-CHLORO-8-NITROISOQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-CHLORO-8-NITROISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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